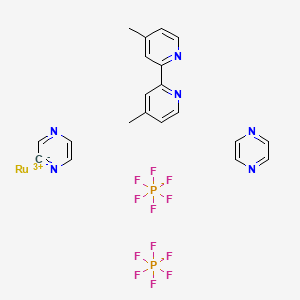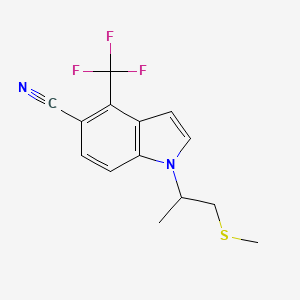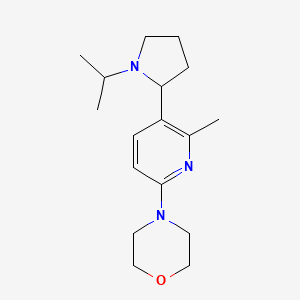
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate is a complex compound that combines multiple heterocyclic structures with a ruthenium center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the desired functional groups. For example, 4-methylpyridin-2-amine can be synthesized by reacting 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of copper powder at 150°C .
2-Pyrazin-2-ylpyrazine can be synthesized through a Diels-Alder reaction involving key intermediates such as Benzyl 1,2,3-triazine-5-carboxylate .
The ruthenium(2+) complex is typically formed by coordinating ruthenium with the synthesized ligands under controlled conditions. The dihexafluorophosphate counterion is introduced to balance the charge of the complex.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis processes, including purification steps like crystallization and chromatography to ensure high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
4-Methyl-2-(4-methylpyridin-2-yl)pyridine and its derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-methylpyridin-2-amine can yield 4-methylpyridin-2-yl oxide, while substitution reactions can introduce various functional groups to the pyridine ring.
科学的研究の応用
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate has several scientific research applications:
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as an iNOS inhibitor, it binds to the active site of the enzyme, preventing the production of nitric oxide, a key mediator of inflammation . The ruthenium center can also participate in redox reactions, facilitating electron transfer processes in catalytic applications.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: A simpler analog that lacks the additional pyridine and pyrazine rings but shares similar reactivity and applications.
4-Methyl-2-(1H)-pyridinone: Another related compound with a hydroxyl group, used in similar chemical and biological contexts.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyrimidine ring instead of pyrazine, showing diverse biological activities.
Uniqueness
The uniqueness of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate lies in its combination of multiple heterocyclic structures and a ruthenium center, providing a versatile platform for various applications in catalysis, medicinal chemistry, and materials science.
特性
分子式 |
C20H19F12N6P2Ru |
|---|---|
分子量 |
734.4 g/mol |
IUPAC名 |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;pyrazine;2H-pyrazin-2-ide;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/C12H12N2.C4H4N2.C4H3N2.2F6P.Ru/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2-6-4-3-5-1;2*1-7(2,3,4,5)6;/h3-8H,1-2H3;1-4H;1-3H;;;/q;;3*-1;+3 |
InChIキー |
UTDGUUZPAOZIFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CN=CC=N1.C1=CN=[C-]C=N1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11825348.png)




![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)
![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)

